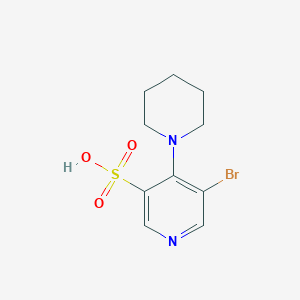![molecular formula C6H3BrN2O2S B12996993 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12996993.png)
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted pyrrole with a thioamide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its biological activities and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of more complex molecules that have industrial significance.
Mécanisme D'action
The mechanism of action of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid: A similar compound without the bromine substitution.
2-Chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A compound with a chlorine atom instead of bromine.
2-Fluoro-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A compound with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for the synthesis of specific derivatives that may have enhanced biological or chemical properties .
Propriétés
Formule moléculaire |
C6H3BrN2O2S |
|---|---|
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O2S/c7-6-9-4-3(12-6)1-2(8-4)5(10)11/h1,8H,(H,10,11) |
Clé InChI |
WCZNVPKYFZOGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1SC(=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)





![3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996955.png)




![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)

